![molecular formula C9H9N3O B2624963 (NE)-N-[(1-methylbenzimidazol-5-yl)methylidene]hydroxylamine CAS No. 2387466-02-4](/img/structure/B2624963.png)
(NE)-N-[(1-methylbenzimidazol-5-yl)methylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(NE)-N-[(1-methylbenzimidazol-5-yl)methylidene]hydroxylamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied to understand its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of (NE)-N-[(1-methylbenzimidazol-5-yl)methylidene]hydroxylamine has been extensively studied. This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade. The activation of caspases leads to the cleavage of various cellular proteins, resulting in the fragmentation of the cell. This compound has also been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and physiological effects:
Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase cascade. In addition, this compound has been shown to inhibit the growth of various bacterial strains, including MRSA. The inhibition of bacterial growth is believed to occur by disrupting the bacterial cell membrane. This compound has also been shown to have antioxidant properties, which could be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (NE)-N-[(1-methylbenzimidazol-5-yl)methylidene]hydroxylamine in lab experiments is its potential as an anticancer and antimicrobial agent. This compound has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria, making it a promising candidate for further studies. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Direcciones Futuras
There are several future directions for the study of (NE)-N-[(1-methylbenzimidazol-5-yl)methylidene]hydroxylamine. One of the areas of interest is the development of this compound as an anticancer agent. Further studies are needed to determine the mechanism of action and potential side effects of this compound in cancer cells. Another area of interest is the development of this compound as an antimicrobial agent. Further studies are needed to determine the spectrum of activity and potential side effects of this compound against various bacterial strains. Additionally, studies are needed to determine the potential applications of this compound in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied to understand its biochemical and physiological effects. While this compound shows promise as an anticancer and antimicrobial agent, further studies are needed to determine its safe dosage and potential side effects. There are several future directions for the study of this compound, and it will be interesting to see how this compound is further developed in the future.
Métodos De Síntesis
The synthesis of (NE)-N-[(1-methylbenzimidazol-5-yl)methylidene]hydroxylamine has been reported using different methods. One of the most commonly used methods involves the reaction of 1-methylbenzimidazole with hydroxylamine hydrochloride in the presence of a base such as potassium carbonate. The reaction mixture is then stirred at room temperature for several hours, and the product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
(NE)-N-[(1-methylbenzimidazol-5-yl)methylidene]hydroxylamine has been investigated for its potential applications in various fields. In the field of medicine, this compound has been studied for its anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase cascade. This compound has also been studied for its potential use as an antimicrobial agent. Studies have shown that this compound can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Propiedades
IUPAC Name |
(NE)-N-[(1-methylbenzimidazol-5-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-12-6-10-8-4-7(5-11-13)2-3-9(8)12/h2-6,13H,1H3/b11-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQSIYIRIXGPNI-VZUCSPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC2=C1C=CC(=C2)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

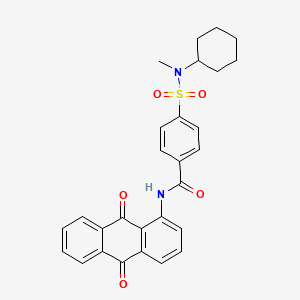


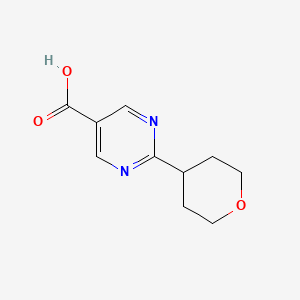

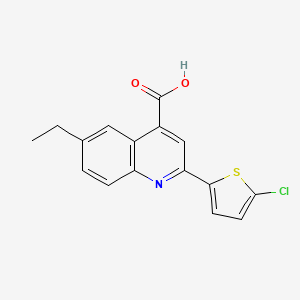
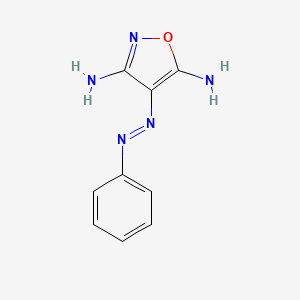
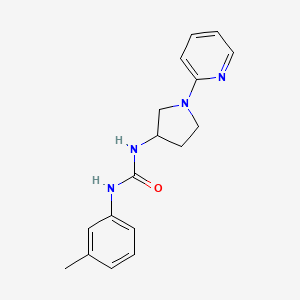
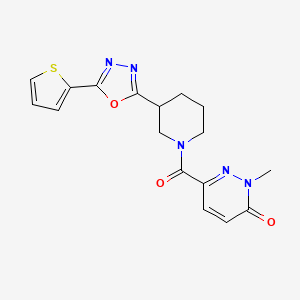

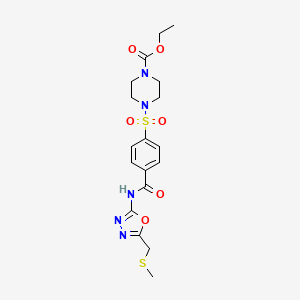


![Ethyl 4-oxo-4-[3-(2-oxopyrrolidin-1-yl)anilino]butanoate](/img/structure/B2624902.png)